REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:21][CH2:22][N:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>CN(C)C=O>[N+:1]([C:4]1[CH:12]=[CH:11][C:10]2[C:6](=[CH:7][N:8]([CH2:21][CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[N:9]=2)[CH:5]=1)([O-:3])=[O:2] |f:1.2.3,4.5|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
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Cl.ClCCN1CCCC1
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
|
Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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The mixture was filtered through a plug of silica gel
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Type
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WASH
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Details
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rinsed with triethylamine/ethyl acetate (1/4)
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
The residue was purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30)
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=CN(N=C2C=C1)CCN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |